3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
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Overview
Description
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored derivatives of 1,3,5-triazine-2,4(3H)-dione, including 3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione, for their 5-HT2 and alpha 1 receptor antagonist activity. It was found that these compounds, especially the specified derivative, showed potent 5-HT2 antagonist activity, indicating their potential in treating conditions related to serotonin receptors, such as depression or anxiety disorders (Watanabe et al., 1992).
Antithrombotic Effect in Arterial Thrombosis
Pawlak et al. (1998) demonstrated that DV-7028, a compound synonymous with the chemical , inhibits thrombus formation in arterial thrombosis models in rats. This substance showed specificity towards arterial rather than venous thrombosis and inhibited collagen-induced serotonin secretion in platelets. Such findings suggest the compound's potential as a therapeutic agent in preventing thrombotic diseases, particularly arterial thrombosis (Pawlak et al., 1998).
Vascular and Cardiac Effects
Another study by Pawlak et al. (1998) focused on the cardiovascular effects of DV-7028 in rats. They observed that the compound caused a significant decrease in mean arterial blood pressure and induced bradycardia, hinting at its potential applications in cardiovascular therapies. This dual effect on blood pressure and heart rate underscores the compound's potential utility in treating hypertension and related cardiovascular conditions (Pawlak et al., 1998).
properties
CAS RN |
133364-63-3 |
---|---|
Product Name |
3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate |
Molecular Formula |
C21-H25-F-N4-O3.C4-H4-O4 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GVSYIVYQDRVBAL-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O |
synonyms |
3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate DV 7028 DV-7028 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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